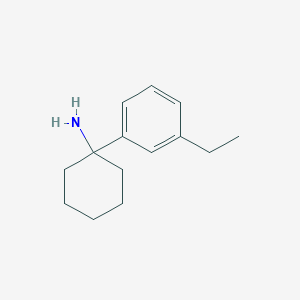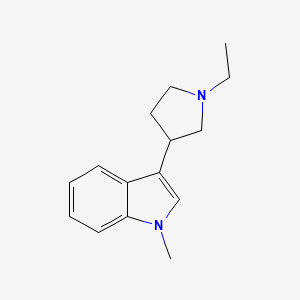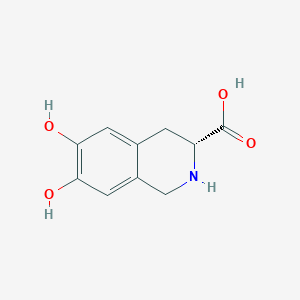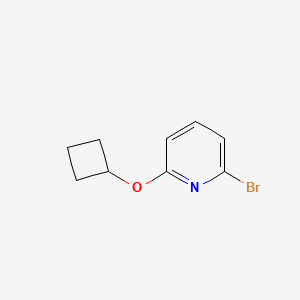
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine
Vue d'ensemble
Description
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is a white solid that is commonly used in scientific research for its unique chemical properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is not fully understood. However, it is believed to exhibit its biological activity by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine in lab experiments is its unique chemical properties. This compound is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine exhibits potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is relatively unstable and can degrade over time, which may affect the reproducibility of experimental results. In addition, this compound may exhibit cytotoxicity towards normal cells, which may limit its potential applications in vivo.
Orientations Futures
There are several future directions for research involving 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. One potential direction is the development of new anticancer drugs based on this compound. Further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Another potential direction for research is the development of new materials based on 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. This compound has been shown to exhibit unique properties, such as high thermal stability and conductivity, which may make it a promising candidate for the development of new materials with advanced properties.
Conclusion
In conclusion, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound with unique chemical properties that has gained significant attention in recent years. This compound has numerous potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Further research is needed to fully elucidate the biological activity and potential applications of this compound.
Applications De Recherche Scientifique
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has numerous applications in scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals and other bioactive compounds. This compound has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYVHFYNAXUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678154 | |
| Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine | |
CAS RN |
634465-94-4 | |
| Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



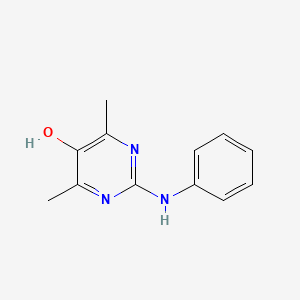
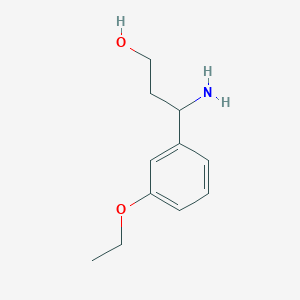
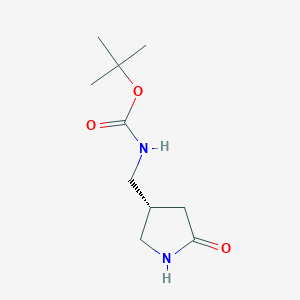
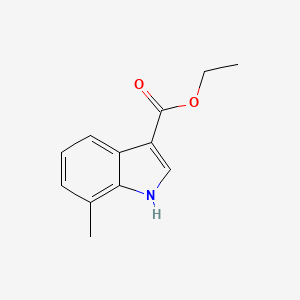


![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)
